molecular formula C8H5BrF2N2 B2376289 4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine CAS No. 2248277-06-5

4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B2376289
CAS No.: 2248277-06-5
M. Wt: 247.043
InChI Key: UUIOPRADMGJUMQ-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a difluoromethyl group at the 3rd position of the pyrazolo[1,5-a]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis, and Suzuki coupling reactions . The reaction conditions often include the use of trifluoracetic acid as a catalyst and various solvents to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives with different functional groups, which can be further explored for their biological activities.

Scientific Research Applications

4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating downstream signaling pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential as a lead compound in drug discovery make it a valuable compound in scientific research.

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-6-2-1-3-13-7(6)5(4-12-13)8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIOPRADMGJUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(F)F)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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